Cyclobutanecarboxlic acid anhydride
Overview
Description
Cyclobutanecarboxylic acid anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclobutanecarboxylic acid and is characterized by the presence of an anhydride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid anhydride can be synthesized through the reaction of cyclobutanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and the availability of reagents.
Industrial Production Methods: In industrial settings, the production of cyclobutanecarboxylic acid anhydride often involves the use of acid chlorides and carboxylate salts. The reaction typically occurs under controlled conditions to ensure high purity and yield of the anhydride product .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarboxylic acid anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form cyclobutanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a catalyst.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Major Products:
Hydrolysis: Cyclobutanecarboxylic acid.
Alcoholysis: Cyclobutanecarboxylate esters.
Aminolysis: Cyclobutanecarboxamide.
Scientific Research Applications
Cyclobutanecarboxylic acid anhydride has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: The parent compound, which can be converted to the anhydride.
Cyclopropanecarboxylic acid: A structurally similar compound with a three-membered ring.
Cyclopentanecarboxylic acid: A structurally similar compound with a five-membered ring.
Uniqueness: Cyclobutanecarboxylic acid anhydride is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to its three- and five-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications where ring strain and reactivity are advantageous .
Properties
IUPAC Name |
cyclobutanecarbonyl cyclobutanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9(7-3-1-4-7)13-10(12)8-5-2-6-8/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCKPBXRSRJPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298741 | |
Record name | Cyclobutanecarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25774-35-0 | |
Record name | Cyclobutanecarboxylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutanecarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclobutanecarbonyl cyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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